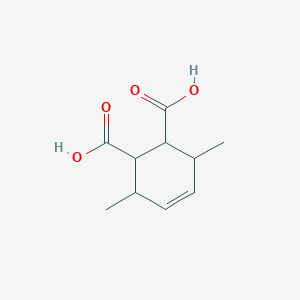![molecular formula C17H21N5O5 B5224845 ethyl 5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5224845.png)
ethyl 5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Übersicht
Beschreibung
Ethyl 5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C17H21N5O5 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.15426879 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Ethyl 5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate belongs to a class of compounds synthesized using reactions like the Biginelli reaction. This specific compound, a dihydrotetrazolopyrimidine derivative, has been characterized using various spectroscopic methods, including FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR, as part of the study of its molecular structure (Suwito et al., 2018).
Antimicrobial Activity
Various derivatives of tetrazolo[1,5-a]pyrimidine, similar to the compound , have been investigated for their antimicrobial properties. Studies have synthesized and tested compounds for their effectiveness against microbes, contributing valuable insights into potential medical applications (Gein et al., 2009).
Catalysis and Green Chemistry
Derivatives of tetrazolo[1,5-a]pyrimidine have been used in the development of novel catalysts for chemical synthesis. These catalysts, such as cellulose-based bionanocomposites, enable efficient synthesis with environmental benefits, highlighting the compound's role in advancing green chemistry (Maleki et al., 2017).
DNA Interaction and Cytotoxicity Studies
Research has explored the interaction of similar tetrazolo[1,5-a]pyrimidine-based copper(II) complexes with DNA. These studies, involving molecular docking and gel electrophoresis experiments, assess the potential of these compounds in DNA binding and their cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy (Haleel et al., 2019).
Tuberculostatic Activity
Analogs of tetrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their tuberculostatic activity. Such studies contribute to the development of new antituberculous agents, indicating the compound'srelevance in addressing infectious diseases such as tuberculosis (Titova et al., 2019).
Novel Drug Design
Compounds with the tetrazolo[1,5-a]pyrimidine core have been studied for their interactions with various biological targets, including DNA, enzymes, and receptors. These studies provide foundational knowledge for the design of new drugs, especially in the realm of cancer therapeutics and antimicrobial agents. The research on DNA interaction and inhibition of enzymes like topoisomerase I and VEGFR2 kinase is particularly notable (Haleel et al., 2016).
Green Synthesis Methods
Research into tetrazolo[1,5-a]pyrimidine derivatives also includes developing environmentally friendly synthesis methods. For example, solvent-free syntheses using novel catalysts or sonochemical methods have been explored, demonstrating the compound's role in sustainable chemistry initiatives (Yao et al., 2008).
Eigenschaften
IUPAC Name |
ethyl 5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O5/c1-6-27-16(23)13-9(2)18-17-19-20-21-22(17)14(13)10-7-11(24-3)15(26-5)12(8-10)25-4/h7-8,14H,6H2,1-5H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOIDQNAGLWJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5224796.png)

![N-allyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5224806.png)
![(2-chloro-4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5224809.png)




![N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide](/img/structure/B5224839.png)
![N-(tert-butyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5224846.png)
![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine](/img/structure/B5224858.png)

